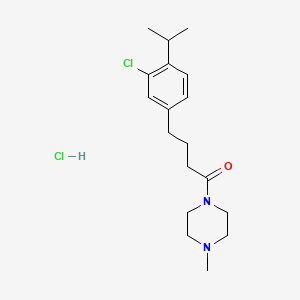
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is a chemical compound with a complex structure. It belongs to the piperazine family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with various functional groups, including a chlorophenyl group and a butyl group.
Vorbereitungsmethoden
The synthesis of Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride involves multiple steps. One common method includes the reaction of piperazine with 3-chloro-4-(1-methylethyl)benzoyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpiperazine to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to break down into simpler compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperazine derivatives such as:
Piperazine, 1-(4-chlorophenyl)-4-methyl-: Known for its use in medicinal chemistry.
Piperazine, 1-(4-(2-chlorophenyl)-1-oxobutyl)-4-methyl-: Studied for its potential therapeutic effects.
Piperazine, 1-(4-(3-chlorophenyl)-1-oxobutyl)-4-methyl-: Used in various industrial applications.
Piperazine, 1-(4-(3-chloro-4-(1-methylethyl)phenyl)-1-oxobutyl)-4-methyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32808-60-9 |
|---|---|
Molekularformel |
C18H28Cl2N2O |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
4-(3-chloro-4-propan-2-ylphenyl)-1-(4-methylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27ClN2O.ClH/c1-14(2)16-8-7-15(13-17(16)19)5-4-6-18(22)21-11-9-20(3)10-12-21;/h7-8,13-14H,4-6,9-12H2,1-3H3;1H |
InChI-Schlüssel |
OPAGARHIWGSHSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=C(C=C1)CCCC(=O)N2CCN(CC2)C)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


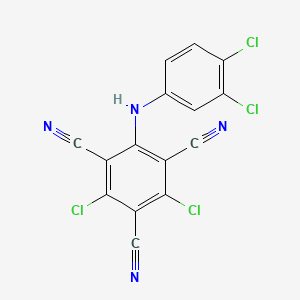
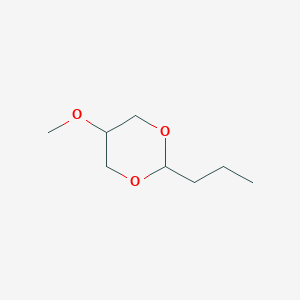
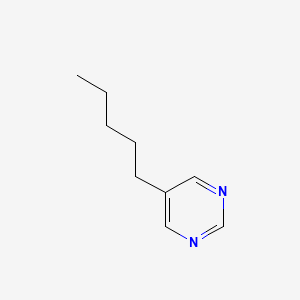

![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

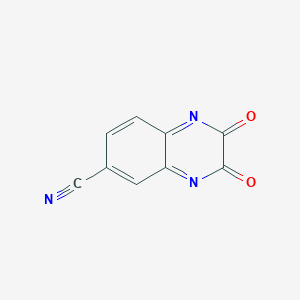

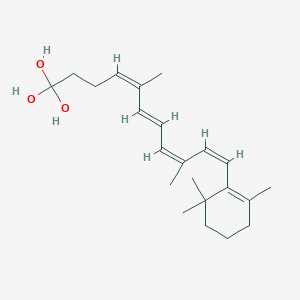
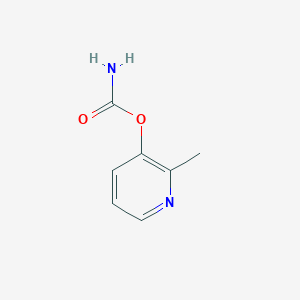
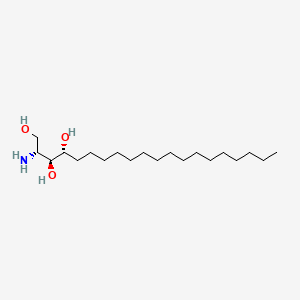
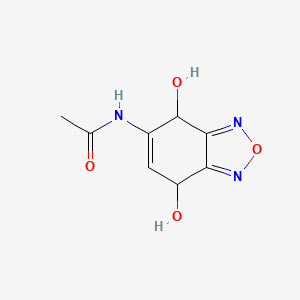
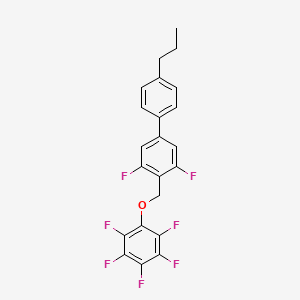
![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
